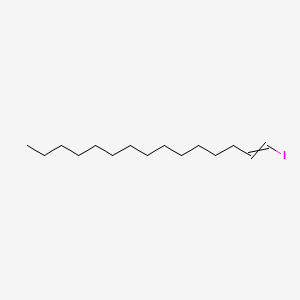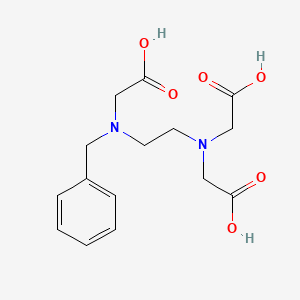
N-Benzylethylenediamine-N,N',N'-triacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzylethylenediamine-N,N’,N’-triacetic acid is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its ability to form stable complexes with metal ions, making it useful in a range of scientific and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylethylenediamine-N,N’,N’-triacetic acid typically involves the reaction of N-Benzylethylenediamine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of N-Benzylethylenediamine attack the carbon atoms of chloroacetic acid, leading to the formation of the triacetic acid derivative.
Industrial Production Methods
In industrial settings, the production of N-Benzylethylenediamine-N,N’,N’-triacetic acid is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through processes such as crystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzylethylenediamine-N,N’,N’-triacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of N-Benzylethylenediamine-N,N’,N’-triacetic acid, such as amine derivatives, oxides, and substituted compounds.
Aplicaciones Científicas De Investigación
N-Benzylethylenediamine-N,N’,N’-triacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to form stable complexes with metal ions, which are useful in various analytical and synthetic processes.
Biology: The compound is used in biochemical assays to study metal ion interactions with biological molecules.
Industry: The compound is used in industrial processes such as water treatment, where it helps in the removal of metal ions from wastewater.
Mecanismo De Acción
The mechanism of action of N-Benzylethylenediamine-N,N’,N’-triacetic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its amine and carboxylate groups, which coordinate with the metal ions. This chelation process is crucial in various applications, such as metal ion removal, stabilization of metal ions in solution, and facilitation of metal ion transport in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylethylenediamine: Similar in structure but lacks the triacetic acid groups.
N,N-Dibenzylethylenediamine: Contains benzyl groups but differs in its chelating properties.
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with four acetic acid groups, offering stronger chelation compared to N-Benzylethylenediamine-N,N’,N’-triacetic acid.
Uniqueness
N-Benzylethylenediamine-N,N’,N’-triacetic acid is unique due to its specific structure that allows for selective chelation of metal ions. Its ability to form stable complexes with a variety of metal ions makes it a valuable compound in both scientific research and industrial applications.
Propiedades
Número CAS |
65311-06-0 |
|---|---|
Fórmula molecular |
C15H20N2O6 |
Peso molecular |
324.33 g/mol |
Nombre IUPAC |
2-[benzyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C15H20N2O6/c18-13(19)9-16(8-12-4-2-1-3-5-12)6-7-17(10-14(20)21)11-15(22)23/h1-5H,6-11H2,(H,18,19)(H,20,21)(H,22,23) |
Clave InChI |
JUQMLGRFOBOBBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


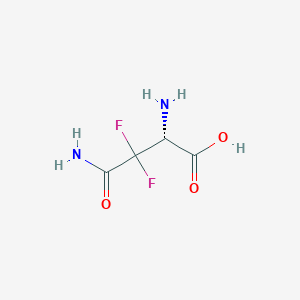


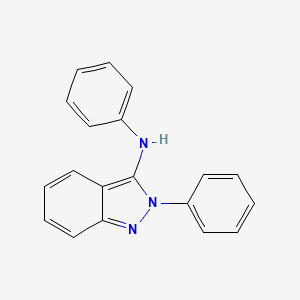
![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
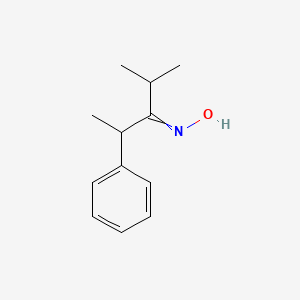
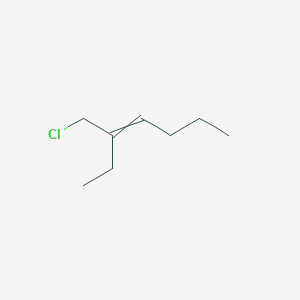
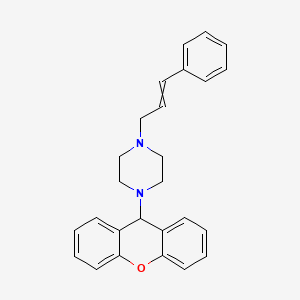
![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
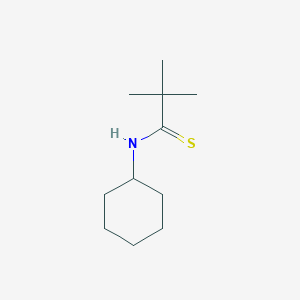
![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)
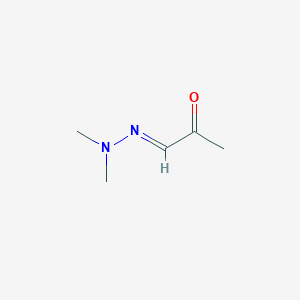
![2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14483142.png)
